molecular formula C16H25BN2O2 B1591183 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine CAS No. 912369-50-7

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine

Cat. No. B1591183
M. Wt: 288.2 g/mol
InChI Key: KARUXRFAVXKQFZ-UHFFFAOYSA-N
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Description



  • Also known as HBpin or Pinacolborane .

  • Empirical Formula: C6H13BO2 .

  • CAS Number: 25015-63-8 .

  • Molecular Weight: 127.98 g/mol .

  • Commonly used in borylation reactions and hydroboration processes.





  • Synthesis Analysis



    • Borylation at the benzylic C-H bond of alkylbenzenes using a palladium catalyst to form pinacol benzyl boronate .

    • Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts.





  • Molecular Structure Analysis







  • Chemical Reactions Analysis



    • Borylation , hydroboration , and coupling with aryl iodides to form aryl boronates.

    • Asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates.





  • Physical And Chemical Properties Analysis



    • Refractive index: n20/D 1.396 (lit.)

    • Boiling point: 42-43°C/50 mmHg (lit.)

    • Density: 0.882 g/mL at 25°C (lit.)




  • Scientific Research Applications

    • Production of Polymers

      • The Suzuki-Miyaura reaction is used in the production of various polymers . The ability to form carbon-carbon bonds makes it a practical method for creating complex polymer structures.
    • Synthesis of Fine Chemicals

      • This reaction is also used in the synthesis of fine chemicals . These are chemicals produced in limited quantities and at relatively high prices for specific and often niche applications.
    • Material Production

      • The Suzuki-Miyaura reaction has found considerable use in the production of materials . This includes materials used in various industries, from electronics to construction.
    • Total Synthesis

      • Total synthesis, the complete organic synthesis of complex organic compounds from simple ones, also utilizes the Suzuki-Miyaura reaction . It is particularly useful in the synthesis of natural products.
    • Pharmaceuticals

      • The Suzuki-Miyaura reaction is very cost-effective for use in the synthesis of intermediates for pharmaceuticals . It’s an essential method of synthesizing many styrenes, alkenes, and biphenyls, which are often used in drug design and development.
    • Organic Synthesis

      • More broadly, the Suzuki-Miyaura reaction is a fundamental tool in organic synthesis . It’s used to create a wide range of electrophiles that could lead to the synthesis of industrially important compounds with various functional groups .
    • Green Chemistry

      • The Suzuki-Miyaura reaction has seen recent advances with the use of efficient catalysts in eco-friendly media . This aligns with the principles of green chemistry, which advocate for environmentally benign methods in organic transformations .
    • Catalysis

      • There have been recent advancements in catalysis related to the Suzuki-Miyaura reaction . Different metals such as Ni, Cu, Co, Fe, Rh, and Ru have been explored for their usage in this reaction .
    • Automated Synthesis

      • The Suzuki-Miyaura reaction has been used in automated synthesis . This allows for more efficient and consistent production of desired compounds .
    • Organic Reactions

      • The Suzuki-Miyaura reaction is a fundamental tool in organic reactions . It’s used in a wide array of organoboron and organo (pseudo)halide reactants .

    Safety And Hazards



    • No specific safety hazards reported for this compound.




  • Future Directions



    • Further research on its applications in organic synthesis and materials science.

    • Exploration of novel reactions and derivatives.




    Feel free to ask if you need more information! 😊


    properties

    IUPAC Name

    1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-5-7-14(8-6-13)19-11-9-18-10-12-19/h5-8,18H,9-12H2,1-4H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KARUXRFAVXKQFZ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCNCC3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H25BN2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70590408
    Record name 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70590408
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    288.2 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine

    CAS RN

    912369-50-7
    Record name 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70590408
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 912369-50-7
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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